molecular formula C20H23NO B1629033 4-Allyl-7,7-diphenyl-1,4-oxazepane CAS No. 62537-41-1

4-Allyl-7,7-diphenyl-1,4-oxazepane

Cat. No.: B1629033
CAS No.: 62537-41-1
M. Wt: 293.4 g/mol
InChI Key: RUCYVYUQESKUFP-UHFFFAOYSA-N
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Description

4-Allyl-7,7-diphenyl-1,4-oxazepane is an organic compound with the molecular formula C20H23NO It is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one nitrogen and one oxygen atom The compound also features two phenyl groups and an allyl group attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the oxazepane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-7,7-diphenyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Allyl-7,7-diphenyl-1,4-oxazepane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Allyl-7,7-diphenyl-1,4-oxazepane involves its interaction with molecular targets and pathways within a system. The oxazepane ring and attached groups can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride: A derivative with similar structure but different properties due to the presence of a hydrochloride group.

    7,7-Diphenyl-1,4-oxazepane: Lacks the allyl group, resulting in different chemical behavior and applications.

    4-Allyl-1,4-oxazepane:

Uniqueness: this compound is unique due to the combination of the oxazepane ring, allyl group, and phenyl groups

Properties

IUPAC Name

7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCYVYUQESKUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605474
Record name 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62537-41-1
Record name 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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